Fmoc-DL-Gln(Mtt)(Mtt)-OH Fmoc-DL-Gln(Mtt)(Mtt)-OH
Brand Name: Vulcanchem
CAS No.:
VCID: VC17932315
InChI: InChI=1S/C40H36N2O5/c1-27-20-22-30(23-21-27)40(28-12-4-2-5-13-28,29-14-6-3-7-15-29)42-37(43)25-24-36(38(44)45)41-39(46)47-26-35-33-18-10-8-16-31(33)32-17-9-11-19-34(32)35/h2-23,35-36H,24-26H2,1H3,(H,41,46)(H,42,43)(H,44,45)
SMILES:
Molecular Formula: C40H36N2O5
Molecular Weight: 624.7 g/mol

Fmoc-DL-Gln(Mtt)(Mtt)-OH

CAS No.:

Cat. No.: VC17932315

Molecular Formula: C40H36N2O5

Molecular Weight: 624.7 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-DL-Gln(Mtt)(Mtt)-OH -

Specification

Molecular Formula C40H36N2O5
Molecular Weight 624.7 g/mol
IUPAC Name 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C40H36N2O5/c1-27-20-22-30(23-21-27)40(28-12-4-2-5-13-28,29-14-6-3-7-15-29)42-37(43)25-24-36(38(44)45)41-39(46)47-26-35-33-18-10-8-16-31(33)32-17-9-11-19-34(32)35/h2-23,35-36H,24-26H2,1H3,(H,41,46)(H,42,43)(H,44,45)
Standard InChI Key XQIMEYIDZSICTF-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Introduction

Structural and Chemical Properties

Molecular Architecture

Fmoc-DL-Gln(Mtt)(Mtt)-OH (C40_{40}H36_{36}N2_2O5_5) features a glutamine backbone modified with two Mtt groups on the side-chain amine and a single Fmoc group on the α-amino terminus (Figure 1) . The Mtt groups [(4-methylphenyl)diphenylmethyl] impart steric hindrance and acid lability, enabling selective deprotection under mild acidic conditions . The racemic DL configuration arises from the equimolar mixture of D- and L-enantiomers, a design choice that may influence peptide folding and biological activity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight624.7 g/mol
Melting Point232–237°C (analogous Trt variant)
Optical Activity ([α]22_{22}/D)+13.4° (D-enantiomer in DMF)
SolubilityDMF, DCM, acetonitrile

The compound’s solubility in polar aprotic solvents facilitates its use in SPPS, while its crystalline form ensures stability during storage .

Synthetic Routes and Industrial Production

Stepwise Synthesis Protocol

The preparation of Fmoc-DL-Gln(Mtt)(Mtt)-OH involves three stages: side-chain protection, Fmoc incorporation, and racemization control.

  • Side-Chain Protection:
    Glutamine’s side-chain amine is protected using 4-methyltrityl chloride (Mtt-Cl) in the presence of a base such as triethylamine. This step typically achieves >80% yield under anhydrous conditions .

  • Fmoc Incorporation:
    The α-amino group is protected via reaction with Fmoc-Osu (succinimidyl ester) in a dioxane-water mixture, maintaining pH 8–9 with sodium carbonate .

  • Racemization Control:
    The DL mixture is obtained by neutralizing enantiopure intermediates or through racemization during saponification, though modern protocols minimize unintended stereochemical changes .

Table 2: Industrial Synthesis Improvements

ParameterTraditional MethodNovel Method (Patent CN112110833A)
CatalystTrimethylchlorosilaneAlkali (e.g., NaOH)
Yield42%75–80%
Environmental ImpactHigh (corrosive reagents)Low (aqueous conditions)

The patent-pending method eliminates corrosive trimethylchlorosilane, reducing environmental compliance costs and improving scalability .

Challenges in Solid-Phase Peptide Synthesis

Lactamization and Coupling Efficiency

The Mtt-protected glutamine side chain is prone to intramolecular lactamization, a side reaction that forms a six-membered ring, rendering the residue inert to further coupling . Studies on analogous Mtt-protected diamino acids (e.g., Dab) reveal that lactamization occurs within minutes under standard SPPS conditions (e.g., HBTU/DIPEA) .

Mitigation Strategies:

  • Preincubation-Free Coupling: Using coupling reagents like DEPBT without preactivation reduces lactamization rates .

  • Temperature Control: Conducting reactions at 0–4°C slows cyclization kinetics .

  • Alternative Protecting Groups: Trityl (Trt) or methoxytrimethylbenzenesulfonyl (Mtr) groups offer greater stability but require harsher deprotection conditions .

Deprotection Dynamics and Cleavage Conditions

Acidolytic Cleavage of Mtt Groups

The Mtt group is cleaved using 1–3% trifluoroacetic acid (TFA) in dichloromethane (DCM), though prolonged exposure (>2 hours) risks global side-chain deprotection . Comparative studies show that Mtt deprotection is 10–20% slower than Trt under identical conditions, necessitating optimized cleavage protocols for sensitive peptides .

Table 3: Deprotection Efficiency

Protecting GroupCleavage ReagentTime (min)Efficiency
Mtt1% TFA/DCM9085%
Trt1% TFA/DCM6095%
MtrHF/Anisole3098%

The use of HF/anisole for Mtr deprotection, while efficient, poses safety hazards, making Mtt a compromise between practicality and reactivity .

Applications in Peptide Engineering

Branched Peptide Synthesis

Fmoc-DL-Gln(Mtt)(Mtt)-OH serves as a nodal residue in branched peptides, where its dual Mtt groups allow sequential conjugation of peptide chains. For example, Merck Millipore’s protocols demonstrate its utility in synthesizing multiple antigenic peptides (MAPs) with defined quaternary structures .

Templated Assembling Peptides (TASPs)

The racemic DL configuration enables the formation of non-natural peptide folds, such as β-hairpins stabilized by D-amino acids, which resist proteolytic degradation . This property is exploited in drug delivery systems where enzymatic stability is critical .

Comparative Analysis with Analogous Building Blocks

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